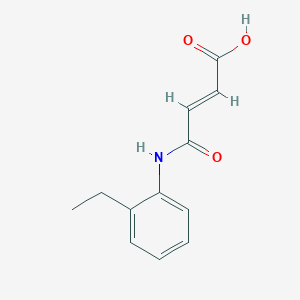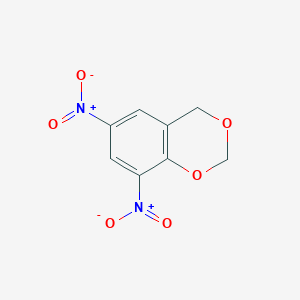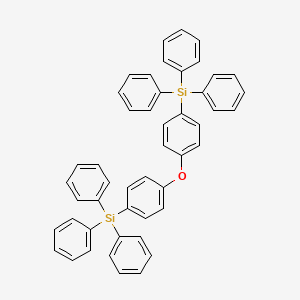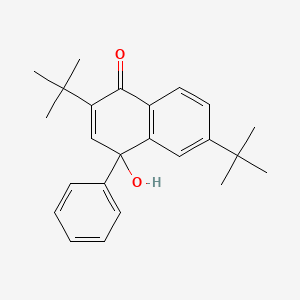
2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone is a synthetic organic compound that belongs to the class of naphthalenones These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalenone precursor with tert-butyl groups, followed by the introduction of a phenyl ring through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography are essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced species.
Substitution: The phenyl ring and tert-butyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antioxidant or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone involves its interaction with molecular targets such as enzymes, receptors, or cellular components. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed effects. For example, its antioxidant activity may result from its ability to scavenge free radicals or inhibit oxidative enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-DI-Tert-butyl-4-hydroxy-4-methyl-1(4H)-naphthalenone
- 2,6-DI-Tert-butyl-4-hydroxy-4-ethyl-1(4H)-naphthalenone
- 2,6-DI-Tert-butyl-4-hydroxy-4-isopropyl-1(4H)-naphthalenone
Uniqueness
Compared to similar compounds, 2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone stands out due to the presence of the phenyl ring, which can enhance its chemical reactivity and potential applications. The tert-butyl groups also contribute to its stability and resistance to degradation.
Eigenschaften
CAS-Nummer |
31592-24-2 |
|---|---|
Molekularformel |
C24H28O2 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-hydroxy-4-phenylnaphthalen-1-one |
InChI |
InChI=1S/C24H28O2/c1-22(2,3)17-12-13-18-19(14-17)24(26,16-10-8-7-9-11-16)15-20(21(18)25)23(4,5)6/h7-15,26H,1-6H3 |
InChI-Schlüssel |
KSTFQNSFBVZBOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CC2(C3=CC=CC=C3)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11953633.png)


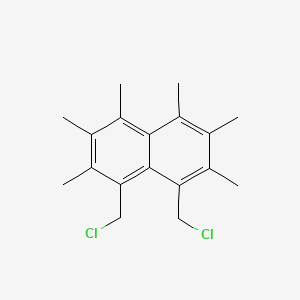

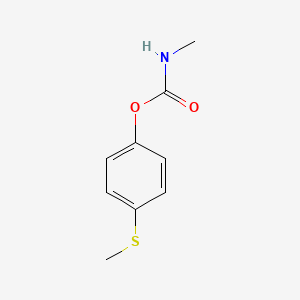


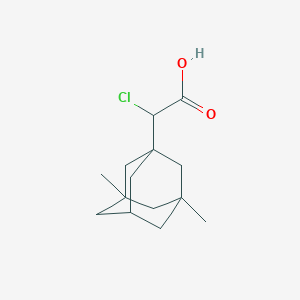
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)

